7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one
Overview
Description
7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one is a complex organic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with a quinoline ring, which is further substituted with an amino group, a tert-butyl group, and a methoxy group. This unique structure contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one can be achieved through various synthetic routes. One common method involves the coupling of 4-hydroxycoumarins with 2-aminobenzyl alcohols in the presence of acetic acid and an oxygen oxidant. This reaction proceeds under aerobic, metal-free conditions and yields the desired chromenoquinoline in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing green solvents and catalysts, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted chromenoquinolines, quinoline N-oxides, and dihydroquinoline derivatives .
Scientific Research Applications
7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential as a fluorescent sensor for biological molecules.
Medicine: It has been investigated for its anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6H-Chromeno[4,3-b]quinolin-6-ones: These compounds share a similar chromene-quinoline fused structure but differ in their substituents.
8-Hydroxyquinoline Derivatives: These compounds have a quinoline ring with a hydroxyl group at position 8 and exhibit diverse biological activities.
Uniqueness
7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methoxy groups enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-amino-11-tert-butyl-4-methoxy-9,10,11,12-tetrahydrochromeno[3,4-c]quinolin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,3)11-8-9-14-13(10-11)16-12-6-5-7-15(25-4)18(12)26-20(24)17(16)19(22)23-14/h5-7,11H,8-10H2,1-4H3,(H2,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDSPNPQXFBICR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(C(=N2)N)C(=O)OC4=C3C=CC=C4OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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